molecular formula C13H13N3O2 B12111698 Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate CAS No. 77995-05-2

Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate

Cat. No.: B12111698
CAS No.: 77995-05-2
M. Wt: 243.26 g/mol
InChI Key: GAUHBBJWYNSIJC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of an amino group at the 2-position, a phenyl group at the 4-position, and an ethyl ester group at the 5-position of the pyrimidine ring. This compound has a molecular formula of C13H13N3O2 and a molecular weight of 243.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-phenylpyrimidine-5-carboxylate typically involves multi-step reactions. One common method involves the reaction of potassium hydroxide in methanol with a precursor compound, followed by heating for several hours. This method has been reported to yield up to 94% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino group or the phenyl ring.

    Reduction: This reaction can reduce the carboxylate group to an alcohol.

    Substitution: This reaction can replace the amino group or the phenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

77995-05-2

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 2-amino-4-phenylpyrimidine-5-carboxylate

InChI

InChI=1S/C13H13N3O2/c1-2-18-12(17)10-8-15-13(14)16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,16)

InChI Key

GAUHBBJWYNSIJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)N

Origin of Product

United States

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